N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyridine, and benzo[d][1,3]dioxole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and pyridine intermediates, followed by their coupling with benzo[d][1,3]dioxole-5-carboxylic acid. The key steps include:
Formation of Thiophene Intermediate: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Formation of Pyridine Intermediate: Pyridine derivatives can be synthesized via cyclization reactions involving suitable precursors such as β-ketoesters and ammonia.
Coupling Reaction: The thiophene and pyridine intermediates are then coupled with benzo[d][1,3]dioxole-5-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its complex structure and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Organic Synthesis:
Mechanism of Action
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide share structural similarities and may have comparable properties.
Pyridine Derivatives: Compounds such as 4-pyridinecarboxamide are structurally related and can be used for comparison.
Benzo[d][1,3]dioxole Derivatives: Compounds like piperonyl butoxide contain the benzo[d][1,3]dioxole moiety and can be compared for their chemical and biological properties.
Uniqueness
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of its heterocyclic components, which may confer distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-18(13-1-2-16-17(8-13)23-11-22-16)20-9-12-3-5-19-15(7-12)14-4-6-24-10-14/h1-8,10H,9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUQTIPQDPHLRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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